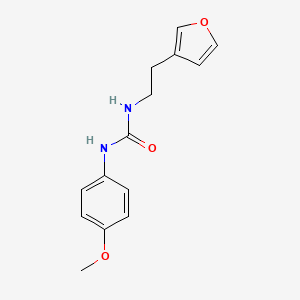

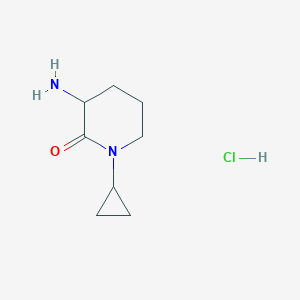

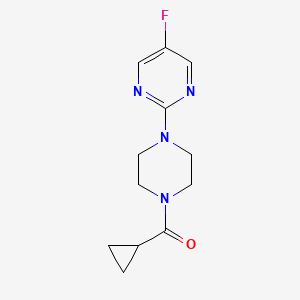

![molecular formula C20H15N3OS B2688604 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886901-80-0](/img/structure/B2688604.png)

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTB is a benzamide derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Aplicaciones Científicas De Investigación

Inhibition of Vascular Endothelial Growth Factor Receptor-2

One significant application of derivatives of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is their role as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors have demonstrated significant efficacy in human lung and colon carcinoma xenograft models, pointing towards their potential in cancer treatment research (Borzilleri et al., 2006).

Crystal Structure and Analysis

The crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives have been studied to understand the orientation of pyridine rings with respect to benzene rings. This research is crucial for developing new compounds with desired chemical and physical properties (Artheswari et al., 2019).

Cytotoxic Activity

N-(pyridin-2-ylcarbamothioyl)benzamide derivatives and their complexes have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some of these compounds showed significant cytotoxicity, highlighting their potential in cancer research (Adhami et al., 2014).

Selective Sensing Material

The use of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide as a selective sensing material in the construction of a chromium ion selective electrode demonstrates its potential in environmental monitoring and analysis (Hajiaghababaei et al., 2016).

Catalytic Activity in Oxidation Reactions

Derivatives have been utilized as catalysts for olefin oxidation, employing hydrogen peroxide as an oxidant. This research underlines the compound's utility in chemical synthesis processes, contributing to the development of more efficient and selective catalytic systems (Ghorbanloo et al., 2017).

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c24-19(15-8-2-1-3-9-15)23(14-16-10-6-7-13-21-16)20-22-17-11-4-5-12-18(17)25-20/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXNOPFUHUJCLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2688523.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2688525.png)

![2,6-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2688526.png)

![3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2688540.png)

![2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide](/img/structure/B2688543.png)